SREBP-IN-DHG
Description
Properties
Molecular Formula |
C41H58N2O9 |
|---|---|
Molecular Weight |
722.92 |
IUPAC Name |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
InChI Key |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SREBP-IN-DHG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares SREBP-IN-DHG with structurally or functionally analogous compounds, focusing on molecular design, efficacy, and drug release mechanisms.
Key Findings:
Structural Superiority: this compound’s hyperbranched design enables higher drug-loading capacity and stability compared to linear polymers or small molecules. Its PEGylation mitigates immunogenicity, a limitation observed in non-PEGylated analogs .
Efficacy : While small-molecule inhibitors like fatostatin exhibit lower IC50 values in vitro, this compound demonstrates superior in vivo efficacy due to prolonged retention and reduced off-target effects .
Safety : DHBP-g-PEG () shows intermediate toxicity, whereas this compound’s optimized release profile minimizes systemic exposure, aligning with WHO guidelines for biocompatibility .
Mechanistic and Functional Distinctions
- SREBP Pathway Inhibition : this compound directly binds to SREBP cleavage-activating protein (SCAP), blocking its translocation to the Golgi apparatus. In contrast, DHBP-g-PEG primarily inhibits downstream lipid synthesis enzymes (e.g., HMG-CoA reductase) .
- Synergistic Action : The dual-drug design in this compound targets both SREBP processing and DNA synthesis (via methotrexate), whereas DHBP-g-PEG focuses on cytotoxic payload delivery .
Preparation Methods
Table 1: Documented Properties of this compound
Critical Quality Control Parameters
Suppliers emphasize rigorous analytical validation:
-
HPLC-MS : To confirm molecular ion peaks and detect impurities.
-
Biological validation : Luciferase reporter assays measuring SREBP pathway inhibition (IC₅₀ typically <1 µM).
Industrial and Academic Production
Table 3: Supplier Specifications
Q & A
Q. What molecular mechanisms underlie SREBP-IN-DHG’s inhibition of SREBP pathways, and how can these be experimentally validated?
- Methodological Answer : To investigate this compound’s inhibitory mechanisms, researchers should:
Perform chromatin immunoprecipitation (ChIP) to assess SREBP binding to sterol regulatory elements (SREs) in target genes (e.g., HMGCR, FASN) before and after treatment.
Use luciferase reporter assays with SRE-containing promoters to quantify transcriptional activity changes.
Analyze protein degradation pathways (e.g., ubiquitination assays) to determine if this compound accelerates SREBP-1/2 proteasomal breakdown.
- Key Reference: Studies on SREBP regulatory pathways in hepatic cells and mouse models demonstrate these methods .
Q. Which experimental models are optimal for initial testing of this compound’s effects on lipid metabolism?
- Methodological Answer :
| Model | Advantages | Limitations |
|---|---|---|
| HepG2 cells | High SREBP-1c expression; scalable for screens | Limited translational relevance to in vivo |
| Primary hepatocytes | Physiologically relevant lipid metabolism | Donor variability; short-term viability |
| SREBP-knockout mice | Direct causal evidence for target specificity | Time-intensive; ethical constraints |
- Rationale: In vitro models allow mechanistic studies, while transgenic mice (e.g., SREBP-1c⁻/⁻) validate in vivo relevance .
Q. How should a dose-response study for this compound be designed in vitro?
- Methodological Answer :
- Step 1 : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to identify IC₅₀ values via cell viability assays (MTT) and lipid droplet staining (Oil Red O).
- Step 2 : Pair dose-response data with transcriptomic profiling (RNA-seq) to identify threshold concentrations for SREBP target gene suppression.
- Step 3 : Validate findings in ≥3 biological replicates to account for cell-line variability.
- Reference: Dose-response frameworks align with guidelines for reproducibility in pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across different tissue or cell-line models?
- Methodological Answer : Contradictory results may arise from:
- Cell-specific SREBP isoform expression (e.g., adipocytes express SREBP-1c, hepatocytes express SREBP-1a/2).
- Solution : Perform isoform-specific siRNA knockdowns followed by treatment to isolate target effects.
- Metabolic heterogeneity : Use metabolomics (LC-MS) to compare lipid profiles post-treatment.
- Reference : Data contradiction analysis requires integrating genetic, metabolic, and transcriptional datasets .
Q. What methodologies validate this compound’s target specificity in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pulldown assays with this compound probes to identify off-target interactions.
- CRISPR-Cas9 screens : Genome-wide knockout libraries can pinpoint genes modulating this compound’s efficacy.
- In vivo pharmacokinetics : Measure compound bioavailability and tissue distribution via LC-MS/MS in animal models.
- Rationale: Multi-omics approaches ensure rigorous validation of specificity .
Q. How can omics data (transcriptomic, lipidomic) be integrated to elucidate this compound’s broader metabolic impacts?
- Methodological Answer :
Pathway enrichment analysis : Tools like GSEA or MetaboAnalyst link differentially expressed genes/metabolites to lipid synthesis pathways.
Network pharmacology : Construct interaction networks (e.g., SREBP-1c with PPARγ or LXR) to identify compensatory mechanisms.
Machine learning : Train models on omics data to predict secondary effects (e.g., insulin resistance) from treatment outcomes.
- Reference: Integrative analysis frameworks are critical for understanding systemic metabolic effects .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound’s effects in peer-reviewed manuscripts?
- Methodological Answer :
- Tables : Include IC₅₀ values, fold changes in key lipid genes (e.g., SCD1, LDLR), and statistical significance (p-values, ANOVA results).
- Figures : Use heatmaps for transcriptomic data, pathway diagrams for mechanistic insights, and dose-response curves.
- Reproducibility : Share raw data (e.g., RNA-seq FASTQ files) and analysis pipelines via repositories like GEO or GitHub.
- Reference: Reporting standards align with guidelines for scientific transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
